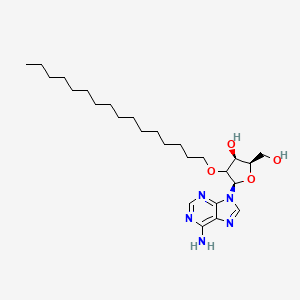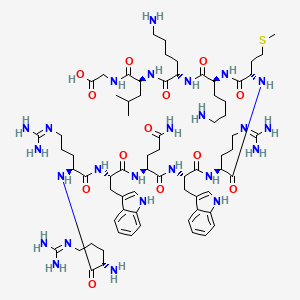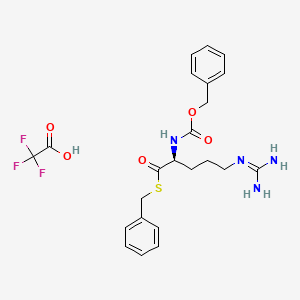
(2R,3S,5R)-5-(6-aminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,5R)-5-(6-aminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an aminopurinyl group and a hexadecoxy chain, making it a subject of interest in both chemical and biological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-aminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the oxolan ring: This step involves the cyclization of a suitable precursor to form the oxolan ring structure.
Introduction of the aminopurinyl group: This is achieved through nucleophilic substitution reactions, where the aminopurinyl group is introduced to the oxolan ring.
Attachment of the hexadecoxy chain: This step involves the etherification of the oxolan ring with a hexadecoxy group under specific reaction conditions, such as the presence of a strong base and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反应分析
Types of Reactions
(2R,3S,5R)-5-(6-aminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aminopurinyl group can undergo reduction reactions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminopurinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the aminopurinyl moiety.
科学研究应用
(2R,3S,5R)-5-(6-aminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in nucleic acid research.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its structural similarity to nucleosides.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (2R,3S,5R)-5-(6-aminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleosides and interfere with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound’s effects are mediated through its binding to enzymes involved in nucleic acid metabolism, such as polymerases and kinases.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar aminopurinyl group.
Deoxyadenosine: Another nucleoside with structural similarities.
Hexadecoxy derivatives: Compounds with similar long-chain ether groups.
Uniqueness
(2R,3S,5R)-5-(6-aminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol is unique due to its combination of an aminopurinyl group and a long hexadecoxy chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C26H45N5O4 |
|---|---|
分子量 |
491.7 g/mol |
IUPAC 名称 |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C26H45N5O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-34-23-22(33)20(17-32)35-26(23)31-19-30-21-24(27)28-18-29-25(21)31/h18-20,22-23,26,32-33H,2-17H2,1H3,(H2,27,28,29)/t20-,22+,23?,26-/m1/s1 |
InChI 键 |
XBKPDNRNALJIES-KIPFHVTESA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCOC1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
规范 SMILES |
CCCCCCCCCCCCCCCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)








